N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorine atom, and a sulfonamide group attached to a benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an appropriate sulfonyl chloride. The reaction is carried out in a polar solvent, such as ethanol or methanol, in the presence of an acid acceptor like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
- N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide
- N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenyl)-acetamide
Uniqueness
N-(3-Amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for various applications in different fields .
Properties
CAS No. |
193469-22-6 |
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Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-2-5-11(6-3-9)19(17,18)16-10-4-7-12(14)13(15)8-10/h2-8,16H,15H2,1H3 |
InChI Key |
DTYUWNUYWRCQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
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